molecular formula C21H26N4O2 B5545493 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide

Cat. No. B5545493
M. Wt: 366.5 g/mol
InChI Key: WURUIRHSQVHRRT-RBUKOAKNSA-N
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Description

The study and development of compounds with a pyrazole core, such as N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide, often involve complex synthesis routes and detailed molecular structure analysis. Pyrazole derivatives are of significant interest in various scientific fields due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multi-step nucleophilic substitution reactions, ester hydrolysis, and sometimes catalyzed reactions under specific conditions. For example, Zhou et al. (2021) reported a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the use of commercially available precursors and a multi-step reaction pathway resulting in a total yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

The analysis of molecular structures often involves various spectroscopic techniques, including NMR, MS, and crystal structure analysis. For instance, McLaughlin et al. (2016) described the analytical characterization of a research chemical, including its crystal structure, through chromatographic, spectroscopic, and mass spectrometric platforms (McLaughlin et al., 2016).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-[2-(5-methylpyrazol-1-yl)acetyl]pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-3-5-16(6-4-14)18-11-24(12-19(18)23-21(27)17-7-8-17)20(26)13-25-15(2)9-10-22-25/h3-6,9-10,17-19H,7-8,11-13H2,1-2H3,(H,23,27)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURUIRHSQVHRRT-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)CN4C(=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)CN4C(=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide

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